![molecular formula C15H15BrN2OS B6048222 N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea](/img/structure/B6048222.png)
N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea, also known as Br-MPG, is a chemical compound that has garnered attention for its potential use in scientific research. Br-MPG is a thiourea derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for further study.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea is not fully understood. However, it is believed that N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea inhibits the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the development of cancer and inflammation. Additionally, N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and have anti-inflammatory properties. Additionally, N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to inhibit the production of nitric oxide, which is involved in the development of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. Additionally, N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs. However, one of the limitations of using N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage of N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea. One direction is to further study its mechanism of action. Understanding how N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea inhibits the growth of cancer cells and induces apoptosis can provide valuable insights into the development of anti-cancer drugs. Additionally, further studies are needed to determine the safe dosage of N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea and its potential side effects. Another direction for research is to explore the potential of N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea in the development of anti-inflammatory drugs. Overall, N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has shown promising results in scientific research and has the potential to be a valuable tool in the development of new drugs for the treatment of cancer and inflammation.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea involves the reaction of 4-bromophenyl isothiocyanate with 4-methoxy-2-methylaniline. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified through column chromatography to obtain pure N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to have various scientific research applications. One of its most promising applications is in the field of cancer research. N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs. Additionally, N-(4-bromophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(4-methoxy-2-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS/c1-10-9-13(19-2)7-8-14(10)18-15(20)17-12-5-3-11(16)4-6-12/h3-9H,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNKJHXKRQXTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=S)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.